molecular formula C10H11NO2 B3105039 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid CAS No. 1517065-64-3

1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid

Cat. No. B3105039
CAS RN: 1517065-64-3
M. Wt: 177.20
InChI Key: QCSCDIYGIBCQCH-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is also known as 1-[(pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is 1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is 163.17 . It has a pale-yellow to yellow-brown solid physical form . The compound has a predicted boiling point of 343.4±25.0 °C and a predicted density of 1.344±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activities

  • Herbicidal and Fungicidal Activities : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, synthesized from cyclopropanecarboxylic acid, demonstrated significant herbicidal and fungicidal activities. This highlights the potential of cyclopropane derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).

  • Chemical Synthesis : The compound and its related derivatives have been used as intermediates in the synthesis of complex molecules. For instance, alpha-cyclopropyl-beta-homoprolines were prepared from cyclic nitrones, indicating the compound's utility in organic synthesis (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).

Chemical Complexation and Coordination Chemistry

Organic and Medicinal Chemistry

  • Anticancer Activity : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized from interactions with various amines including pyridin-3-ylmethanamine, showed promising anticancer activity against several cancer cell lines, suggesting potential medicinal applications (Kumar, Kumar, Roy, & Sondhi, 2013).

Luminescent Properties and Sensing

  • Fluorescent Sensing : Research into the luminescent properties of certain pyridine derivatives indicates potential for these compounds in the development of fluorescent sensors, particularly for metal ions. This includes studies on complexes that show selective detection capabilities (Tsai, Liao, & Wu, 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCDIYGIBCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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